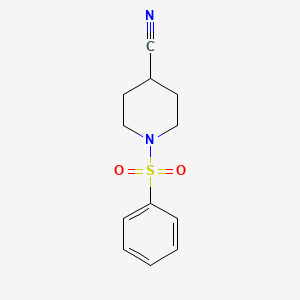
1-(Phenylsulfonyl)piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Phenylsulfonyl)piperidine-4-carbonitrile, commonly known as PSPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PSPC is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 295.37 g/mol. It has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Scientific Research Applications
Anticancer Activity
Researchers have synthesized a series of compounds using piperidine as a catalyst, which exhibited significant in vitro anticancer activity against several cancer cell lines. Compounds synthesized showed excellent antitumor activity, inducing cell cycle arrest and triggering apoptosis in cancer cells. This highlights the potential of using 1-(Phenylsulfonyl)piperidine-4-carbonitrile derivatives as scaffolds for developing new anticancer agents (El-Agrody et al., 2020).
Enzyme Inhibition
A study focused on synthesizing derivatives of this compound for enzyme inhibition activities revealed that these compounds exhibit promising acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. This suggests the applicability of these derivatives in treating diseases related to enzyme dysfunction, such as Alzheimer's disease (Khalid et al., 2014).
Antibacterial Study
Another research effort synthesized N-substituted derivatives of this compound, which were then screened for antibacterial activity. The compounds showed moderate to significant activity against both Gram-negative and Gram-positive bacteria, indicating their potential as a basis for developing new antibacterial agents (Khalid et al., 2016).
Electrolyte Additive for Lithium-Ion Batteries
In the field of energy storage, (Phenylsulfonyl)acetonitrile, a related compound, was explored as a high-voltage electrolyte additive to improve the performance of lithium-ion batteries. The additive helped form a solid electrolyte interface on the cathode, significantly enhancing the battery's capacity retention and rate performance (Deng et al., 2019).
properties
IUPAC Name |
1-(benzenesulfonyl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c13-10-11-6-8-14(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWZITVCGFPMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-methyl-1H-indol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2865137.png)
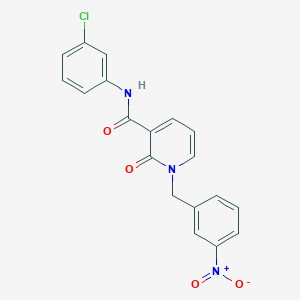
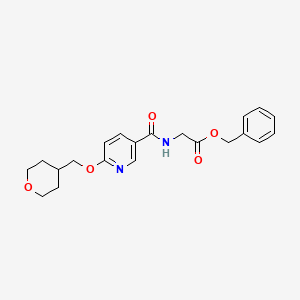
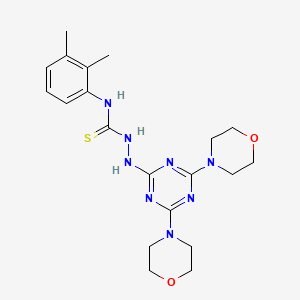
![Ethyl 3-(4-methylphenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865143.png)
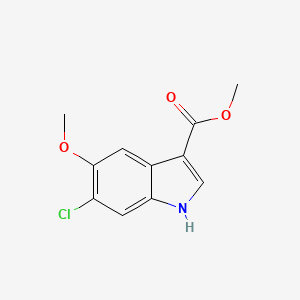


![3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2865151.png)

![4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid](/img/structure/B2865155.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2865156.png)
![4-fluoro-N-(2-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2865158.png)
![N-(3-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2865160.png)